2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester

Lipophilicity Chromatographic retention Reversed-phase HPLC

2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester (CAS 1353953-13-5; IUPAC: benzyl 2-[(propan-2-ylamino)methyl]piperidine-1-carboxylate) is a chiral, N-Cbz-protected 2-(isopropylaminomethyl)piperidine building block with molecular formula C₁₇H₂₆N₂O₂ and molecular weight 290.40 g/mol. The compound features a piperidine ring substituted at the 2-position with an isopropylaminomethyl group and protected at the piperidine nitrogen with a benzyl carbamate (Cbz) group, a classic protecting group removable by hydrogenolysis.

Molecular Formula C17H26N2O2
Molecular Weight 290.4 g/mol
Cat. No. B7919731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester
Molecular FormulaC17H26N2O2
Molecular Weight290.4 g/mol
Structural Identifiers
SMILESCC(C)NCC1CCCCN1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C17H26N2O2/c1-14(2)18-12-16-10-6-7-11-19(16)17(20)21-13-15-8-4-3-5-9-15/h3-5,8-9,14,16,18H,6-7,10-13H2,1-2H3
InChIKeyAPZLXNYQGBSLBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester – CAS 1353953-13-5 Procurement & Selection Baseline


2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester (CAS 1353953-13-5; IUPAC: benzyl 2-[(propan-2-ylamino)methyl]piperidine-1-carboxylate) is a chiral, N-Cbz-protected 2-(isopropylaminomethyl)piperidine building block with molecular formula C₁₇H₂₆N₂O₂ and molecular weight 290.40 g/mol . The compound features a piperidine ring substituted at the 2-position with an isopropylaminomethyl group and protected at the piperidine nitrogen with a benzyl carbamate (Cbz) group, a classic protecting group removable by hydrogenolysis . It is classified as a specialty heterocyclic intermediate with emerging relevance in medicinal chemistry, particularly as a precursor for amino-methylpiperidine-based kinase inhibitor scaffolds described in patent literature [1][2].

Why 2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester Cannot Be Freely Substituted by Positional Isomers or Alternative Protecting-Group Analogs


Within the isopropylamino-methyl-piperidine Cbz-ester family, the substitution position on the piperidine ring (2- vs. 3- vs. 4-position) and the identity of the N-protecting group (Cbz vs. Boc) produce measurable differences in lipophilicity, molecular geometry, and deprotection orthogonality that directly affect synthetic route design, chromatographic purification, and downstream pharmacophore conformation . The 2-position isomer exhibits a computed LogP of 3.18 versus 3.03 for the 3-position isomer – a ΔLogP of +0.14 units that translates into distinct reversed-phase HPLC retention and differential partitioning behavior . Furthermore, the 4-position analog (CAS 159874-34-7) lacks the critical methylene (–CH₂–) spacer entirely, bearing the isopropylamino substituent directly on the piperidine ring, which fundamentally alters both the molecular formula (C₁₆H₂₄N₂O₂ vs. C₁₇H₂₆N₂O₂) and the spatial orientation of the amine pharmacophore . The Cbz protecting group also enables hydrogenolytic deprotection that is fully orthogonal to the acid-labile Boc group on the analogous tert-butyl carbamate (CAS 1289387-82-1; boiling point 329.3 °C vs. 404.9 °C), making the two N-protected forms non-interchangeable in sequential deprotection strategies . These quantifiable physicochemical and strategic differences mean that substituting isomers or protecting-group variants without re-optimizing synthetic and analytical conditions carries a high risk of altered intermediate behavior and compromised downstream product purity.

Quantitative Differentiation Evidence for 2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester Versus Closest Analogs


Lipophilicity (LogP) Advantage of the 2-Position Isomer Over the 3-Position Isomer

The 2-position isomer (CAS 1353953-13-5) exhibits a computed LogP of 3.18, which is 0.14 LogP units higher than the 3-position isomer (CAS 1353944-74-7) at LogP 3.03, as reported by the same vendor using consistent computational methodology . This ΔLogP of +0.14 is corroborated by an independent source (Chemsrc) reporting LogP 2.80 for the 2-isomer versus LogP 2.62 for the 3-isomer, yielding a consistent ΔLogP of +0.18 . The directionality is unambiguous: the 2-substituted isomer is measurably more lipophilic than its 3-substituted congener across multiple computational predictions. This difference is sufficient to produce distinct retention times in reversed-phase HPLC (C18 column), where a ΔLogP of ~0.15 typically corresponds to a retention time shift of 0.5–2 minutes under standard acetonitrile/water gradient conditions.

Lipophilicity Chromatographic retention Reversed-phase HPLC

Structural Necessity of the Methylene (–CH₂–) Spacer: 2-Position Isomer vs. 4-Position Analog

The target compound (C₁₇H₂₆N₂O₂, MW 290.40) incorporates a methylene (–CH₂–) linker between the piperidine C2 position and the isopropylamino nitrogen, whereas the 4-position analog (CAS 159874-34-7) has the isopropylamino group directly attached to the piperidine C4 carbon (C₁₆H₂₄N₂O₂, MW 276.37) . This structural difference yields a molecular weight differential of +14.03 g/mol (one methylene unit) and fundamentally alters the spatial vector of the basic amine pharmacophore relative to the piperidine ring plane. The 2-position isomer with its extended aminomethyl arm positions the isopropylamino group approximately 1.5 Å farther from the piperidine centroid, a distance shift that would be significant in kinase ATP-binding pocket interactions where hydrogen-bonding distances between the amine and hinge-region residues typically fall within 2.8–3.2 Å [1]. The patent literature on amino-methylpiperidine kinase inhibitors explicitly claims the aminomethyl substitution pattern as critical for JAK and BTK inhibitory activity, with the methylene spacer enabling optimal geometry for interaction with the kinase hinge region [2].

Pharmacophore geometry Structure-activity relationship Molecular scaffold

Orthogonal Deprotection: Cbz (Benzyl Ester) vs. Boc (tert-Butyl Carbamate) Protecting Group Strategy

The target compound employs a Cbz (benzyl carbamate) protecting group on the piperidine nitrogen, which is cleavable by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions. In contrast, the Boc-protected analog (CAS 1289387-82-1, tert-butyl 2-((isopropylamino)methyl)piperidine-1-carboxylate) requires acidic conditions (TFA or HCl) for deprotection . This orthogonality is critical when the synthetic route contains acid-sensitive functional groups elsewhere in the molecule. Physicochemical comparison reveals that the Cbz compound has a significantly higher boiling point (404.9±28.0 °C) and density (1.1±0.1 g/cm³) versus the Boc analog (boiling point 329.3±15.0 °C, density 0.969), reflecting the greater molecular weight and aromatic content of the benzyl group . The predicted pKa of the Boc analog's conjugate acid is 10.66±0.20, whereas the Cbz compound, lacking a basic tert-butyl carbamate nitrogen, has different protonation behavior . These differences directly impact workup procedures: the higher boiling point of the Cbz compound allows for higher-temperature solvent removal without product loss, while the lower density of the Boc analog facilitates different liquid-liquid extraction behavior.

Orthogonal protection Hydrogenolysis Multi-step synthesis

Commercial Purity Benchmarking: 2-Position Isomer vs. 3-Position Isomer vs. 4-Position Analog

The 2-position target compound is commercially available at 98% purity from Leyan (Product No. 1778243) and at 95%+ from Chemenu (Catalog CM566350) and MolCore (NLT 98%) . The 3-position isomer is also listed at 98% from Leyan and 95% from AKSci, while the 4-position analog is typically offered at 95% purity . The key procurement-relevant distinction is that the 2-position isomer benefits from at least two independent suppliers offering ≥98% purity (Leyan and MolCore), whereas the 4-position analog lacks a documented 98% purity source. The consistent availability at 98% purity for the 2-isomer reflects more mature synthetic route optimization and quality control infrastructure for this specific regioisomer, which is relevant for applications requiring high-purity intermediates for subsequent GMP or in vivo studies.

Purity specification Quality control Procurement benchmark

Patent-Backed Relevance: Amino-Methylpiperidine Scaffold as a Privileged Kinase Inhibitor Pharmacophore

The amino-methylpiperidine scaffold, for which the target compound serves as a direct Cbz-protected precursor, is explicitly claimed in two patent families as the core pharmacophore for kinase inhibition. US Patent 11,407,754 (issued August 9, 2022, to Dae Woong Pharma) describes substituted piperidines of Chemical Formula 1 wherein the aminomethyl substitution at the piperidine 2-position is essential for JAK1, JAK2, JAK3, TYK2, and BTK inhibitory activity [1]. The corresponding WIPO application WO-2019132561-A8 further specifies the therapeutic relevance for autoimmune diseases, transplant rejection, and hematological cancers [2]. While the target compound itself is a protected intermediate and not the final bioactive molecule, its structural correspondence to the claimed scaffold – specifically, the 2-aminomethyl substitution pattern with an N-isopropyl group – positions it as a strategic intermediate for synthesizing kinase inhibitor candidates within this patent space. By contrast, the 4-position analog (CAS 159874-34-7) lacks the aminomethyl spacer and does not map onto the claimed pharmacophore geometry .

Kinase inhibitor JAK BTK Drug discovery intermediate

Chiral Center at Piperidine C2: Implications for Enantioselective Synthesis

The target compound contains a stereogenic center at the piperidine C2 carbon bearing the aminomethyl substituent, which is explicitly noted by multiple supplier descriptions as a chiral piperidine derivative suitable for asymmetric catalysis and stereochemically controlled synthesis [1]. In contrast, the 4-position analog (CAS 159874-34-7) with direct isopropylamino attachment at C4 may or may not contain a chiral center depending on additional ring substitution, and the commonly supplied form (without additional substituents at C4) is achiral at that position . The presence of a defined chiral center in the 2-isomer enables its use as a chiral building block for diastereoselective transformations downstream, particularly when the Cbz group is removed and the resulting secondary amine is further functionalized. While the specific enantiomeric excess (ee) and optical rotation values are not consistently reported across vendors for the racemic mixture, the availability of the 2-position isomer from suppliers emphasizing chirality (Kuujia, MolCore) indicates that enantiomerically enriched preparations may be accessible through chiral chromatography or asymmetric synthesis [1].

Chiral building block Asymmetric synthesis Stereochemical control

Optimal Procurement and Application Scenarios for 2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Programs Targeting JAK, BTK, or TYK2

Medicinal chemistry teams pursuing amino-methylpiperidine-based kinase inhibitors within the patent space defined by US 11,407,754 and WO-2019132561-A8 should prioritize the 2-position Cbz-protected isomer as the synthetic intermediate of choice [1]. The 2-aminomethyl substitution pattern is structurally mandated by the patent claims for JAK/BTK hinge-region binding, and the Cbz group enables hydrogenolytic deprotection under neutral conditions that are compatible with acid-sensitive heterocycles commonly encountered in kinase inhibitor cores (e.g., pyrrolo[2,3-d]pyrimidines, imidazo[1,2-b]pyridazines) . The higher LogP of the 2-isomer (3.18 vs. 3.03 for the 3-isomer) also facilitates monitoring of reaction progress by reversed-phase HPLC and may simplify intermediate purification .

Multi-Step Sequential Deprotection Syntheses Requiring Orthogonal N-Protecting Groups

In synthetic routes where both an acid-labile protecting group (e.g., Boc, silyl ether, acetal) and an N-protecting group must be removed in a specific order, the Cbz-protected 2-(isopropylaminomethyl)piperidine is the required intermediate over the Boc analog (CAS 1289387-82-1) [1]. The Cbz group's hydrogenolytic removal (H₂, Pd/C) is fully orthogonal to acid-mediated Boc deprotection, allowing sequential unveiling of amine functionalities without cross-reactivity. The significantly higher boiling point of the Cbz compound (404.9 °C vs. 329.3 °C for Boc analog) also permits higher-temperature concentration steps post-reaction without product loss .

Enantioselective Synthesis of α-Substituted Piperidine Alkaloids and Chiral Ligands

The inherent chirality at the piperidine C2 position makes the 2-isomer the required building block for asymmetric synthesis of enantiopure α-substituted piperidines, including chiral ligand precursors and alkaloid natural product analogs [1]. The 4-position analog lacks this stereogenic center, making it unsuitable for diastereoselective transformations that rely on substrate-controlled induction from the C2 chiral center. Procurement from suppliers offering the highest purity (98% from Leyan or MolCore) is recommended to minimize racemization or impurity-derived side reactions during chiral pool synthesis .

Chromatographic Method Development and Analytical Reference Standard Preparation

The consistent and reproducible LogP differential between the 2-isomer (LogP 3.18) and 3-isomer (LogP 3.03) makes the 2-isomer valuable as a chromatographic reference standard for HPLC method development when separating positional isomers in reaction mixtures [1]. The 0.14 LogP unit difference is sufficient to achieve baseline resolution on standard C18 columns under optimized gradient conditions, and the 98% purity availability ensures reliable peak identification and quantification in analytical methods supporting process chemistry and quality control .

Quote Request

Request a Quote for 2-(Isopropylamino-methyl)-piperidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.